molecular formula C18H15NO3S2 B2465092 (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 307525-13-9

(Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2465092
CAS No.: 307525-13-9
M. Wt: 357.44
InChI Key: IIOKSQSKRJPHAH-WJDWOHSUSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a carbonyl group and a thioketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-methoxyphenylthiosemicarbazide in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-90°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioketone group to a sulfoxide or sulfone

    Reduction: Reduction of the carbonyl group to an alcohol

    Substitution: Nucleophilic substitution reactions at the methoxy groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and disrupt cellular processes makes it a valuable tool for studying microbial resistance and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate key signaling pathways and inhibit the growth of cancer cells has garnered significant interest in the field of oncology.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit key enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects. The compound’s ability to modulate signaling pathways, such as the NF-κB and MAPK pathways, contributes to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties

    Thiazolidinones: Similar structure but different functional groups

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures

Uniqueness

(Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one stands out due to its unique combination of methoxybenzylidene and methoxyphenyl groups, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in multiple fields of research make it a valuable compound for scientific exploration.

Properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-21-13-9-7-12(8-10-13)11-16-17(20)19(18(23)24-16)14-5-3-4-6-15(14)22-2/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOKSQSKRJPHAH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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